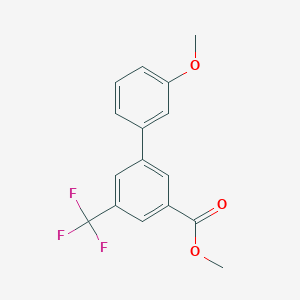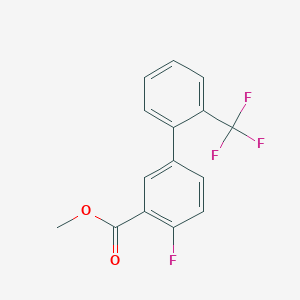
Methyl 2-(4-methoxyphenyl)-6-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methoxyphenyl)-6-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-(4-methoxyphenyl)-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxyphenyl)-6-methylbenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(4-hydroxyphenyl)-6-methylbenzoate.
Reduction: 2-(4-methoxyphenyl)-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
科学的研究の応用
Chemistry: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may be used in the development of new drugs targeting specific biological pathways or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Methyl 2-(4-hydroxyphenyl)-6-methylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(4-chlorophenyl)-6-methylbenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 2-(4-nitrophenyl)-6-methylbenzoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
特性
IUPAC Name |
methyl 2-(4-methoxyphenyl)-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-14(15(11)16(17)19-3)12-7-9-13(18-2)10-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIPTNGJIPBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate](/img/structure/B7962258.png)


![1,3-Dimethyl 5-[4-fluoro-3-(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate](/img/structure/B7962292.png)
![Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962299.png)
![Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962304.png)
![Methyl (2E)-3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7962310.png)
![Methyl 2-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}benzoate](/img/structure/B7962315.png)



![Methyl 4-[2-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962381.png)

![Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7962389.png)
